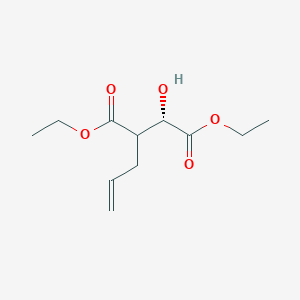

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester is a chemical compound that is widely used in scientific research. It is also known as AHA or diethyl (2S)-2-hydroxy-3-(prop-2-en-1-yl)succinate. AHA is a derivative of succinic acid and has a molecular formula of C11H18O5. This compound has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and industry.

Applications De Recherche Scientifique

Diastereoselective Synthesis

One study detailed the diastereoselective α-alkylation of β-hydroxycarboxylic esters through alkoxide enolates, presenting a pathway to synthesize diethyl (2S, 3R)-(+)-3-allyl-2-hydroxysuccinate from diethyl (S)-(-)-malate. This process exemplifies the utility of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester in stereoselective synthetic routes, providing a foundation for complex organic synthesis (Seebach, Aebi, & Wasmuth, 2003).

Epimerization Studies and Synthetic Pathways

Another research effort focused on the epimerization of 3-azido-2-hydroxysuccinates during the ring opening of epoxides with sodium azide, clarifying the cause due to the high acidity of the proton at the 3-position. The study offered optimized synthetic pathways for producing enantiomerically pure trans-aziridine-2,3-dicarboxylates, indicating potential applications of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester in the preparation of aziridine derivatives (Breuning, Vičík, & Schirmeister, 2003).

N-Hydroxysuccinimide Esters Synthesis

The synthesis and applications of N-Hydroxysuccinimide (NHS) esters were reviewed, highlighting their importance across various chemistry domains, including peptide synthesis and bioconjugation. This context underscores the relevance of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester as a precursor or intermediate in the preparation of NHS esters, demonstrating its versatility in chemical synthesis (Barré et al., 2016).

Applications in Surface Chemistry

Research on EDC/NHS activation mechanisms on poly(acrylic acid) and poly(methacrylic acid) brushes revealed insights into the formation of succinimidyl ester as a key intermediate, utilized for biomolecule immobilization. This indicates the potential application of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester in surface chemistry, particularly in the creation of bioactive surfaces (Wang et al., 2011).

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of allyl esters of 2-thiocyanato-2-methyl-3-arylpropionic acids were investigated, showing pronounced activity against various test strains. This suggests that derivatives of (2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester could have potential applications in the development of new antimicrobial agents (Grishchuk et al., 2007).

Propriétés

IUPAC Name |

diethyl (2S)-2-hydroxy-3-prop-2-enylbutanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8-9,12H,1,5-7H2,2-3H3/t8?,9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZCZIRKXGPPAGI-GKAPJAKFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(CC=C)C(=O)OCC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-Allyl-2-hydroxysuccinic acid diethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2773672.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2773674.png)

![9-(4-ethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2773680.png)

![8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2773682.png)

![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2773683.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2773691.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2773692.png)